1-Naphthol-5-methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,12-13H,7H2 |
InChI Key |
VSIWIYCVZPKALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)O)CO |
Origin of Product |
United States |
Research Landscape of 1 Naphthol 5 Methanol and Cognate Naphthol Systems
Current State of Academic Inquiry on 1-Naphthol-5-methanol (Limited Direct Research)
Foundational Research in 1-Naphthol (B170400) Chemistry Relevant to Substituted Naphthols
The chemical behavior of this compound is fundamentally governed by the principles of 1-naphthol chemistry. 1-Naphthol, or α-naphthol, is an aromatic alcohol with the hydroxyl group at the C1 position of the naphthalene (B1677914) ring. wikipedia.org This hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho (C2 and C4) and para (C5 and C7) positions. However, in the case of 1-naphthol, electrophilic attack is most favored at the C4 (para) and C2 (ortho) positions. savemyexams.com The 5-position is also susceptible to substitution, though generally less so than the 2- and 4-positions.
Key reactions of 1-naphthol that provide a foundation for understanding its derivatives include:
Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group facilitates various electrophilic substitution reactions. savemyexams.com
Halogenation: Chlorination of 1-naphthol can lead to a variety of products, including di- and trichloro-derivatives, with the substitution pattern influenced by reaction conditions. rsc.org
Nitration: Nitration of 1-naphthol typically yields 2,4-dinitro-1-naphthol.
Sulfonation: The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control, with substitution at the 1-position favored at lower temperatures and the 2-position at higher temperatures. acs.org For 1-naphthol, sulfonation is also a key reaction.
Azo Coupling: 1-Naphthol readily undergoes azo coupling with diazonium salts, primarily at the 4-position, to form azo dyes. wikipedia.orgatamanchemicals.comacs.org
Alkylation: The alkylation of 1-naphthol, particularly with methanol (B129727), has been studied as a route to produce 2-methyl-1-naphthol (B1210624), a precursor for Vitamin K3. ijsr.netjocpr.comiitm.ac.in These studies often employ solid acid catalysts like zeolites or metal oxides and are carried out in the vapor phase at elevated temperatures. ijsr.netjocpr.comiitm.ac.iniitm.ac.in The primary product is typically the C-alkylated compound, though O-alkylation to form methoxynaphthalene can be a competing reaction. iitm.ac.in
Oxidation: 1-Naphthol can be oxidized to form various products, including 1,4-naphthoquinone (B94277). wikipedia.org The reaction with oxidizing radicals like the hydroxyl radical (•OH) has been studied and proceeds via the formation of transient •OH-adducts. researchgate.netacs.org
Bucherer Reaction: This reaction allows for the conversion of 1-naphthol to 1-aminonaphthalene, highlighting the tautomeric nature of the molecule. wikipedia.org
The directing effects of the hydroxyl group and the inherent reactivity of the naphthalene ring system are crucial for predicting the behavior of substituted 1-naphthols like this compound.
Bridging Naphthol Derivatives with Methanol-Related Functionalities
While direct research on this compound is sparse, we can infer its chemical landscape by examining related systems. The introduction of a methanol (hydroxymethyl) group onto the naphthol skeleton is a key transformation.
One potential synthetic route to this compound would involve the formylation of 1-naphthol, followed by reduction. The formylation of naphthols can be achieved using various reagents, including paraformaldehyde. sioc-journal.cngoogle.com The Vilsmeier-Haack reaction is another method for introducing a formyl group onto activated aromatic rings. researchgate.net Depending on the reaction conditions, formylation of 1-naphthol can occur at either the ortho or para position relative to the hydroxyl group. rsc.org To achieve substitution at the 5-position, a multi-step synthesis would likely be required, potentially starting from a pre-functionalized naphthalene derivative. The subsequent reduction of the resulting aldehyde to a primary alcohol (the methanol group) is a standard transformation in organic synthesis. An analogous synthesis has been reported for 6-(hydroxymethyl)-2-naphthol, where 6-hydroxy-2-naphthoic acid is reduced. chemicalbook.com
The alkylation of 1-naphthol with methanol, as mentioned previously, is a well-documented reaction. ijsr.netjocpr.comiitm.ac.iniitm.ac.indntb.gov.ua These studies provide valuable insight into the reactivity of the 1-naphthol nucleus with a C1 electrophile derived from methanol. While the primary products are typically C-methylated naphthols, these reactions demonstrate the feasibility of creating a carbon-carbon bond between the naphthol ring and a one-carbon unit originating from methanol.
Targeted Synthesis of this compound (Hypothetical/Proposed Routes based on General Naphthol Synthesis)
The direct synthesis of this compound is not well-documented, however, plausible synthetic routes can be proposed based on general principles of electrophilic aromatic substitution and functional group manipulation on the naphthalene core.
One potential strategy involves the Friedel-Crafts hydroxymethylation of a suitably protected 1-naphthol derivative. This would involve the introduction of a hydroxymethyl group (-CH₂OH) onto the naphthalene ring using formaldehyde (B43269) in the presence of an acid catalyst. vulcanchem.com The key challenge in this approach is controlling the regioselectivity to favor substitution at the C-5 position. The directing effects of the hydroxyl group on the 1-position would need to be carefully considered, as it activates the ring towards electrophilic attack, primarily at the C-2 and C-4 positions.
An alternative hypothetical route could commence with a naphthalene derivative already functionalized at the desired positions. For instance, starting with 5-bromo-1-naphthol , a hydroxymethyl group could potentially be introduced via a Grignard reaction followed by reaction with formaldehyde, or through a palladium-catalyzed cross-coupling reaction. Subsequent removal of the bromo group would yield the target molecule.
Another proposed pathway could involve the reduction of a corresponding carboxylic acid or aldehyde . For example, the synthesis could start from 1-hydroxy-5-naphthalene carboxylic acid . The carboxylic acid group could be selectively reduced to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride, provided the phenolic hydroxyl group is appropriately protected during this step.
Catalytic Alkylation Approaches to Naphthol-Methanol Interactions
The reaction between naphthols and methanol, particularly under catalytic conditions, has been explored more extensively, primarily focusing on methylation rather than hydroxymethylation. These studies, however, provide valuable insights into the reactivity of the naphthol ring system.
Vapor-Phase Methylation of 1-Naphthol with Methanol
Vapor-phase methylation of 1-naphthol with methanol has been investigated over various solid acid catalysts. ijsr.netjocpr.comiitm.ac.ingoogle.com These reactions are typically carried out in a continuous fixed-bed down-flow reactor at elevated temperatures. ijsr.net The primary product of this reaction is overwhelmingly 2-methyl-1-naphthol , with methylation occurring at the C-2 position of the naphthalene ring. ijsr.netjocpr.com This high selectivity for C-2 methylation is attributed to the electronic and steric effects of the hydroxyl group at the 1-position, which directs the electrophilic attack of the methyl group to this adjacent position. ijsr.net
Several studies have focused on optimizing the reaction conditions to maximize the yield and selectivity of 2-methyl-1-naphthol. For instance, using Ni1-XCoXFe2O4 type ferrospinels as catalysts, a maximum yield of 59.6% with 84.5% selectivity for 2-methyl-1-naphthol was achieved at 573 K, a methanol to 1-naphthol molar ratio of 3:1, and a Weight Hourly Space Velocity (WHSV) of 0.4 h⁻¹. jocpr.com Similarly, over MnFe2O4 ferrite (B1171679) catalysts, a 53.0% yield of 2-methyl-1-naphthol with 78.2% selectivity was obtained under optimized conditions. ijsr.net The temperature has a significant influence, with maximum yields often observed around 573 K; higher temperatures can lead to decreased selectivity due to side reactions like deep ring methylation and coke deposition. ijsr.netjocpr.com
Table 1: Vapor-Phase Methylation of 1-Naphthol with Methanol over Different Catalysts
| Catalyst | Temperature (K) | Molar Ratio (Methanol:1-Naphthol) | WHSV (h⁻¹) | Major Product | Max. Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ni1-XCoXFe2O4 | 573 | 3:1 | 0.4 | 2-Methyl-1-naphthol | 59.6 | 84.5 | jocpr.com |
| MnFe2O4 | 573 | 3:1 | 0.4 | 2-Methyl-1-naphthol | 53.0 | 78.2 | ijsr.net |
| Modified Zeolites (e.g., MgLaY) | - | - | - | Various C- and O-alkylated products | - | - | iitm.ac.in |
| Alumina (B75360) (Al₂O₃) | 340-355 °C | - | - | 2-Methyl-1-naphthol | 32.3-40.7 | - | google.com |
Liquid-Phase Alkylation Reactions
Liquid-phase alkylation of naphthols offers an alternative to vapor-phase methods and can provide different selectivity profiles. Microwave-assisted solid-liquid phase alkylation of 1- and 2-naphthols with various alkyl halides has been shown to be highly O-selective in the presence of potassium carbonate in acetonitrile. researchgate.netcore.ac.uk This indicates that under these conditions, the formation of naphthyl ethers is favored over C-alkylation.
In the context of reacting 1-naphthol with methanol, liquid-phase reactions using catalysts like ferric oxide have been reported. In one study, the reaction was carried out in an autoclave at 400°C, resulting in a 57.6 mol% conversion to 2-methyl-1-naphthol. google.com Another liquid-phase process using an alumina catalyst at temperatures between 320°C and 380°C also yielded 2-methyl-1-naphthol. google.com Unusual cyclized products have been observed in the liquid-phase alkylation of naphthalene with isopropyl alcohol over H-beta zeolite, highlighting the complex reaction pathways that can occur. dicp.ac.cn
Heterogeneous Catalysis in Naphthol Functionalization
The use of heterogeneous catalysts is a cornerstone of modern, environmentally friendly chemical synthesis, offering advantages such as reusability, easy separation, and high thermal stability. ijsr.netjocpr.com In the context of naphthol functionalization, various heterogeneous catalysts have been employed.
Ferrites and Ferrospinels: These materials, with a general formula of M²⁺[Fe₂³⁺]O₄, have garnered attention for their catalytic properties in alkylation reactions. ijsr.netjocpr.com Their activity is influenced by the distribution of metal ions in their tetrahedral and octahedral sites, which affects their surface acidity. ijsr.netjocpr.com
Zeolites: These microporous aluminosilicates are widely used as solid acid catalysts. Modified zeolites, such as MgLaY, have been used in the alkylation of 1-naphthol with methanol, leading to a variety of C- and O-alkylated products. iitm.ac.in Anhydrous zeolite HY has shown good catalytic activity in the selective ortho-alkylation of 1-naphthol with methanol under milder conditions. bohrium.com Iron oxide nanocatalysts supported on potassium-exchanged zeolite-Y (Fe₂O₃-KY) have been demonstrated as efficient and reusable catalysts for the selective α-H functionalization of 2-naphthols with primary aromatic alcohols. rsc.orgrsc.org
Alumina (Al₂O₃): Alumina has been utilized as a catalyst for both vapor-phase and liquid-phase methylation of 1-naphthol to produce 2-methyl-1-naphthol. google.comgoogle.com
Multi-Component Reactions for Naphthol Scaffold Derivatization
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. rsc.orgscirp.org The electron-rich nature of the naphthol scaffold makes it an excellent substrate for various MCRs. nih.gov
Mannich Reaction Pathways in Naphthol Systems
The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located on a carbon atom. In a modified Mannich reaction, electron-rich aromatic compounds like 1- or 2-naphthol (B1666908) can act as the nucleophile. nih.govbeilstein-journals.org The reaction typically involves an aldehyde, an amine, and the naphthol.
A well-known variation is the Betti reaction , which is the synthesis of 1-aminobenzyl-2-naphthol from 2-naphthol, an aldehyde, and ammonia (B1221849) or an amine. beilstein-journals.org The mechanism of the Mannich reaction with naphthols can proceed through the formation of an ortho-quinone methide (o-QM) intermediate. beilstein-journals.org This reactive intermediate is generated from the reaction of the naphthol and the aldehyde and is then attacked by the amine nucleophile. beilstein-journals.org
Numerous catalysts have been developed to promote the Mannich reaction with naphthols, including ionic liquids and sulfonic acid-functionalized silica, often under solvent-free conditions to enhance the green credentials of the synthesis. sciforum.netsoran.edu.iq For instance, the one-pot, three-component Mannich-type reaction of 1-naphthol with an aromatic aldehyde and a chiral amine in an ethereal lithium perchlorate (B79767) solution can afford highly diastereoselective aminoalkylated products. rsc.org
Table 2: Examples of Multi-Component Reactions Involving Naphthols
| Reaction Type | Naphthol Substrate | Other Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Mannich Reaction (Betti Base Synthesis) | 1-Naphthol, 2-Naphthol | Aromatic aldehyde, Chiral amine | LiClO₄/ether | Aminoalkylated naphthols | rsc.org |
| Amidoalkyl Naphthol Synthesis | 2-Naphthol | Aromatic aldehyde, Acetonitrile | Tetrachlorosilane | 1-Amidoalkyl-2-naphthols | scirp.org |
| Amidoalkyl Naphthol Synthesis | Naphthols | Aromatic aldehyde, Amide | Sulfonic acid-functionalized silica | Amidoalkyl naphthols | soran.edu.iq |
| Mannich-type Reaction | Naphthols | Aldehyde, Amine | Ionic Liquids (e.g., [Hmim]Tfa) | Aminonaphthols | sciforum.net |
Synthetic Strategies for 1 Naphthol 5 Methanol and Positional Isomers
Cycloaddition and Aromatization for Naphthol Derivative Synthesis
The construction of the naphthalene (B1677914) core, a key feature of 1-Naphthol-5-methanol and its isomers, is frequently accomplished through strategic cycloaddition reactions followed by an aromatization step. This powerful combination allows for the creation of highly substituted naphthol frameworks from simpler, acyclic or monocyclic precursors. The Diels-Alder reaction, in particular, stands out as a versatile and widely employed method for this purpose.
The synthesis of naphthol derivatives via cycloaddition and aromatization is a robust strategy that offers significant control over the substitution pattern of the final product. researchgate.net This approach typically involves a [4+2] cycloaddition, also known as the Diels-Alder reaction, to form a bicyclic intermediate, which then undergoes aromatization to yield the stable naphthalene ring system. researchgate.netresearchgate.net
A common pathway involves the reaction of a substituted diene with a suitable dienophile. For instance, various 2-pyrones can react with aryne intermediates, generated from sources like o-silylaryl triflates, to produce multisubstituted naphthalenes through a sequence of Diels-Alder reaction and subsequent decarboxylative aromatization. rsc.org Similarly, the reaction between electron-rich furans and arynes can lead to cycloadducts that are subsequently converted to naphthalenes via deoxygenative aromatization. rsc.org
Another effective method is the tandem photoenolization Diels-Alder (PEDA) reaction. rsc.org This process can be promoted by a Lewis acid, such as Ti(Oi-Pr)₄, and involves the reaction of a photoenolizable diene with a dienophile like a sterically hindered cyclohexenone to construct polycyclic naphthol products after aromatization. rsc.org
Recent research has also highlighted rhodium-catalyzed [4+2] annulation of sulfoxonium ylides with 1,3-diynes as an efficient, redox-neutral strategy to access substituted 1-naphthol (B170400) derivatives with excellent regioselectivity. researchgate.net Furthermore, 1,2-dioxygenated dienes have been shown to undergo a tandem Diels-Alder cycloaddition, decarboxylative aromatization, and oxidation sequence to concisely synthesize 2-naphthol (B1666908) architectures. rsc.org The aromatization of the intermediate cycloadduct can be facilitated by various catalysts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), or through acid-catalyzed isomerization. researchgate.netnih.govresearchgate.net
The following table summarizes different cycloaddition/aromatization strategies for synthesizing naphthol derivatives.
| Diene/Naphthalene Precursor | Dienophile/Reaction Partner | Catalyst/Conditions | Product Type | Ref |
| Photoenolizable ortho-tolualdehyde derived dienes | Sterically hindered cyclohexenones | Ti(Oi-Pr)₄, light | Polycyclic naphthols | rsc.org |
| 1,2-Dioxygenated dienes | Various dienophiles | Tandem cycloaddition/decarboxylative aromatization/oxidation | 2-Naphthol architectures | rsc.org |
| Sulfoxonium ylides | Alkynes | Rhodium complex, Zinc acetate | Substituted 1-naphthols | thieme-connect.com |
| Furan (B31954) | Arynes (from substituted benzynes) | Acid-catalyzed isomerization | Substituted 1-naphthols | researchgate.net |
| 2-Pyrones | Aryne intermediates (from o-silylaryl triflates) | Diels-Alder followed by decarboxylative aromatization | Multisubstituted naphthalenes | rsc.org |
| Azomethine ylides | Olefins | Cu(I)/Fesulphos, then DDQ/blue light for aromatization | Naphthylpyrroles | nih.gov |
These methods provide a versatile toolkit for synthetic chemists. For the specific synthesis of a hydroxymethyl-substituted naphthol like this compound, a strategy would need to be devised where one of the starting materials (diene or dienophile) contains a protected hydroxymethyl group or a precursor functional group. The choice of reactants and reaction conditions would be crucial for controlling the regiochemistry to obtain the desired 5-substituted 1-naphthol isomer. For example, employing a benzyne (B1209423) with a protected hydroxymethyl group in a reaction with a suitable diene like furan, followed by aromatization, could potentially lead to the target molecule. researchgate.net The Haworth reaction, a classic method, also relies on a cycloaddition and aromatization sequence, starting from benzene (B151609) and succinic anhydride (B1165640) to form an intermediate that is then cyclized and aromatized to produce naphthalenes. firsthope.co.in
Mechanistic Investigations of Reactivity and Photophysical Behavior of Naphthol Methanol Systems
Excited-State Dynamics of Naphthol Photoacids
Naphthols are well-known photoacids, meaning their acidity increases significantly upon electronic excitation. cdnsciencepub.com This property drives a series of dynamic processes, including proton transfer, which are highly sensitive to the molecular environment and substitution on the naphthalene (B1677914) ring. acs.orginstras.com The study of these dynamics, particularly in alcohol and water mixtures, provides fundamental insights into proton solvation and transport.
Proton Transfer Mechanisms in Naphthol-Water-Methanol Mixtures
The excited-state proton transfer (ESPT) from naphthols to surrounding solvent molecules is a cornerstone of their photochemistry. escholarship.org In pure methanol (B129727), the ESPT rate for many naphthol derivatives, such as 1-naphthol-4-sulfonate, is several orders of magnitude smaller than in water and is often not observed at all. nih.govacs.org However, in mixed methanol-water solutions, the dynamics change dramatically.
The rate of proton transfer is highly dependent on the composition of the solvent mixture. For 2-naphthol (B1666908), the proton transfer rate decreases as the concentration of methanol increases. aip.orgconsensus.app This is attributed to the crucial role of water clusters in accepting the proton. aip.org Studies on various naphthol derivatives show that even a small mole fraction of water in methanol can significantly accelerate the ESPT rate. For instance, with 1-naphthol-3,6-disulfonate, the ESPT rate constant is ten times higher at a water mole fraction (χwater) of 0.3 compared to neat methanol. acs.orgresearchgate.net Similarly, the fluorescence lifetime of the protonated form (ROH) of 1-naphthol-5-sulfonate (a close analogue to 1-Naphthol-5-methanol) is reduced by a factor of 10 in a methanol-water mixture with a water mole fraction of just 0.2, indicating enhanced ESPT. nih.govacs.org
The mechanism often involves the formation of specific solvent structures that facilitate the proton's journey. It has been proposed that a cluster of approximately four water molecules is the most effective proton acceptor in aqueous solutions. aip.org In mixtures, the interplay between water and methanol molecules dictates the efficiency of the proton transfer process.
Role of Molecular Bridging in Enhanced Proton Transfer
In substituted naphthols, particularly those with a proton-accepting group like a sulfonate or potentially a hydroxymethyl group, the ESPT process can be significantly enhanced through an intramolecular pathway facilitated by a "molecular bridge" of solvent molecules. nih.govacs.org This is especially prominent in methanol-rich environments where intermolecular proton transfer to the bulk solvent is slow.
For 1-naphthol-5-sulfonate, studies using steady-state and time-resolved fluorescence have shown that a mixed water-methanol bridge, consisting of about three molecules, connects the proton-donating hydroxyl group at the 1-position with the accepting sulfonate group at the 5-position. nih.govacs.org This bridge dramatically enhances the rate of both ESPT and competing non-radiative processes. nih.govresearchgate.net Time-dependent density functional theory (TD-DFT) calculations support this model, showing that a mixed bridge of one water molecule and two methanol molecules connecting the 1-OH and 5-sulfonate groups is energetically favorable in the excited state. nih.govacs.orgacs.org Specifically, this bridged structure is calculated to be 7.7 kcal/mol more stable than the unbridged reactant in the S1 excited state, with a relatively small activation barrier of 8.0 kcal/mol for the proton transfer. nih.govacs.org
Similar bridging effects have been observed for other derivatives, such as 1-naphthol-3,6-disulfonate, where a mixed bridge of two methanol molecules and one water molecule enables efficient ESPT from the hydroxyl group to the sulfonate at the 3-position. acs.orgresearchgate.net The existence of these solvent bridges explains the unusually high ESPT rates observed for certain substituted naphthols in methanol-water mixtures with low water content. acs.org
Non-Radiative Processes in Substituted Naphthols
In the excited state, proton transfer is not the only deactivation pathway available to naphthol derivatives. It competes with other radiative (fluorescence) and non-radiative processes. instras.com The presence of substituents and the solvent environment can significantly influence the rates of these competing channels.
For 1-naphthol-5-sulfonate, the ESPT process is in direct competition with a major non-radiative process that occurs at a comparable rate. nih.govacs.org The formation of the mixed water-methanol molecular bridge that enhances ESPT also enhances these non-radiative decay channels. nih.govresearchgate.net This is evident from a large reduction in fluorescence intensity that accompanies the accelerated proton transfer. nih.govacs.org The proposed mechanism for this non-radiative channel involves the proximity of a "dark" S2 electronic state, which is calculated to be only about 4.6 kcal/mol higher in energy than the fluorescent S1 state, allowing for efficient internal conversion. nih.govacs.org
In general, non-radiative decay in naphthols can be influenced by factors like intramolecular charge transfer and interactions with the solvent. osti.govacs.org For instance, the fluorescence of 1-naphthol (B170400) and 2-naphthol is substantially quenched in halocarbon solvents due to charge transfer interactions that open up efficient non-radiative de-excitation pathways. osti.gov Proton-induced quenching is another non-radiative process that can occur in these systems. instras.comresearchgate.net
Oxidative Transformations and Polymerization Tendencies
Naphthols are susceptible to oxidation, a reaction that can be initiated chemically, electrochemically, or enzymatically. This process typically proceeds through naphthoxyl radicals, which are prone to coupling reactions, leading to the formation of dimers and higher-order polymeric products. mdpi.comresearchgate.net
Metal-Catalyzed Oxidation and Polymeric Product Formation
The oxidation of naphthols can be achieved using various metal-based catalysts. Laccases, which are multi-copper oxidoreductases, catalyze the oxidation of 1-naphthol in the presence of molecular oxygen, leading to the formation of a violet-colored insoluble product, believed to be a polymer. researchgate.net The reaction involves the generation of naphtholic radicals which can then couple non-enzymatically. upc.edu
Heterogeneous catalysis has also been employed. For example, the vapor-phase alkylation of 1-naphthol with methanol can be carried out over ferrite (B1171679) catalysts (e.g., Ni1-xMnxFe2O4). ijsr.net While the primary goal is alkylation, side reactions can lead to oxidative coupling. A method for preparing naphthol through the liquid-phase oxidation of naphthalene uses a transition metal oxide (like iron oxide) on a molecular sieve as a catalyst and hydrogen peroxide as the oxidant. google.com The direct photooxidation of 1-naphthol in aerated aqueous or methanol solutions can also occur, yielding products like 1,4-naphthoquinone (B94277). researchgate.net This process involves the reaction of a naphthoxyl radical with a superoxide (B77818) ion radical. researchgate.net
The products of these oxidation reactions are often complex. For 1-naphthol, oxidation frequently yields 1,4-naphthoquinone and its derivatives. researchgate.netscholaris.ca These quinones can themselves be subject to further reactions, and the initial naphthoxyl radicals can polymerize, leading to insoluble materials. researchgate.netupc.edu
Electropolymerization of Naphthol Analogues
Naphthol and its analogues can be polymerized electrochemically. The anodic oxidation of 1-naphthol, typically on a platinum or glassy carbon electrode, generates naphthoxyl radicals that subsequently polymerize on the electrode surface, forming a film often referred to as poly(1-naphthol). mdpi.comresearchgate.net This process is generally irreversible. mdpi.com
The properties of the resulting polymer film are highly dependent on the solvent and electrolyte used. In acetonitrile, a conducting polymer film can be formed from 1-naphthol. mdpi.com In contrast, electropolymerization in aqueous alkaline solutions can produce poly(naphthalene oxide) structures that contain furan (B31954) rings and ketone groups, resulting from the nucleophilic action of deprotonated hydroxyl groups and C-C bond formation. mdpi.com The choice of solvent is critical; electrode fouling (deactivation by polymer film deposition) is significant in many organic solvents, but less so in dimethyl sulfoxide (B87167) and dimethyl formamide, where the oxidation products are more soluble. mdpi.comgrafiati.com
Copolymerization of naphthols with other monomers, such as phloroglucinol, has also been explored. The presence of naphthol monomers can suppress the homopolymerization of phloroglucinol, leading to more porous and rougher deposits instead of a coherent film. mdpi.comgrafiati.com This controlled layer growth is a promising route for modifying electrode surfaces to enhance sensitivity for specific analytes. mdpi.com
Data Tables
Table 1: Excited-State Proton Transfer (ESPT) Parameters for Naphthol Derivatives in Various Media. Note: Data is for analogues, as specific data for this compound is not readily available in the literature.
| Compound | Medium | ESPT Rate Constant (kPT) (s-1) | Fluorescence Lifetime (τ) of ROH* | Reference |
|---|---|---|---|---|
| 1-Naphthol-4-sulfonate | Water | 2.2 x 1010 | ~43 ps | acs.orgacs.org |
| 1-Naphthol-4-sulfonate | Methanol | Not Observed | - | acs.orgacs.org |
| 1-Naphthol-5-sulfonate | Water | 2.2 x 1010 (competes with non-radiative decay) | ~24 ps | nih.govacs.orgacs.org |
| 1-Naphthol-5-sulfonate | Methanol-Water (χH2O = 0.2) | Enhanced via molecular bridge | 10x lower than in pure methanol | nih.govacs.org |
| 1-Naphthol | Water | ~2.8 x 1010 | 35 ps | bose.res.in |
| 1-Naphthol | 90% Methanol/Water | Suppressed | 1.8 ns | bose.res.in |
| 2-Naphthol | Water | - | - | aip.org |
| 2-Naphthol | Methanol/Water Mixtures | Decreases with increasing methanol concentration | - | aip.orgconsensus.app |
Table 2: Summary of Oxidative and Polymerization Reactions of Naphthols.
| Reaction Type | Reactant | Catalyst/Conditions | Key Products | Reference |
|---|---|---|---|---|
| Enzymatic Oxidation | 1-Naphthol | Laccase / O2 | Insoluble violet polymer | researchgate.net |
| Photooxidation | 1-Naphthol | UV light / Aerated aqueous solution | 1,4-Naphthoquinone, 2-hydroxy-1,4-naphthoquinone | researchgate.net |
| Catalytic Oxidation | Naphthalene | Fe2O3 on Beta molecular sieve / H2O2 | Naphthol | google.com |
| Electropolymerization | 1-Naphthol | Anodic oxidation (e.g., in acetonitrile) | Poly(1-naphthol) film | mdpi.comresearchgate.net |
| Electropolymerization | 1-Naphthol | Anodic oxidation (aqueous NaOH) | Poly(naphthalene oxide) with furan rings | mdpi.com |
Photochemical Oxidation of Naphthyl-containing Compounds
Naphthyl-containing compounds, including this compound, are susceptible to photochemical oxidation through various mechanisms. The extended π-system of the naphthalene ring allows it to absorb UV light, leading to excited states that can undergo reactions with atmospheric or dissolved oxidants. researchgate.net
A primary pathway for the photo-oxidation of naphthalene and its derivatives involves reactions initiated by hydroxyl (OH) radicals. researchgate.net These highly reactive species can be generated from the photolysis of other atmospheric components like nitrites. researchgate.net The reaction of naphthalene with OH radicals leads to a variety of degradation products, including ring-cleavage species such as 2-formylcinnamaldehyde and o-phthaldialdehyde, as well as ring-retained products like 1,4-naphthoquinone. researchgate.net For substituted naphthols, degradation is also observed to proceed via reaction with OH radicals. researchgate.net
Another significant mechanism is sensitized photo-oxidation. For instance, in the presence of uranyl ions (*UO₂²⁺) and molecular oxygen, naphthalene is oxidized to a naphthalene radical cation (C₁₀H₈•⁺). acs.org This radical cation can then react with oxygen to form products like 2-formylcinnamaldehyde. acs.org Studies on analogous compounds, such as 1-methylnaphthalene, under UV irradiation in the presence of air have identified a range of photo-oxidation products, including 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol, indicating that oxidation of side chains and the aromatic ring can occur. scirp.org
Furthermore, the photochemistry of 1-naphthol derivatives in aqueous solutions can lead to the formation of quinone methides. researchgate.netmdpi.comnih.gov This transformation can be initiated by the excitation of a secondary chromophore within the molecule, followed by a photoinduced electron transfer (PET) from the naphthol moiety. mdpi.comnih.gov
The table below summarizes key products identified from the photochemical oxidation of naphthalene and related compounds.
| Precursor Compound | Reaction Conditions | Major Identified Products | Reference(s) |
| Naphthalene | Uranyl-Sensitized, O₂ | 2-Formylcinnamaldehyde | acs.org |
| Naphthalene | UV (λ > 290 nm), Nitrites | 2-Formyl-cinnamaldehyde, 1,4-Naphthoquinone, Nitronaphthol, o-Phthaldialdehyde | researchgate.net |
| 1-Methylnaphthalene | UV, Air | 1-Naphthaldehyde, 1-Naphthoic Acid, 1-Naphthalenemethanol, Phthalic Anhydride (B1165640) | scirp.org |
| Naphthalene | Natural Sunlight, Aqueous | 1-Naphthol, 1,2-Naphthoquinone, 1,4-Naphthoquinone | researchgate.net |
| 1-Naphthol Derivatives | UV (254 nm or 350 nm) | Quinone Methides, Methyl Ethers (in methanol) | researchgate.netmdpi.com |
Electrophilic Substitution Patterns on the Naphthalene Ring
The naphthalene ring in this compound is activated towards electrophilic substitution by the strongly electron-donating hydroxyl (-OH) group. The -OH group directs incoming electrophiles primarily to the ortho (C2, C8) and para (C4) positions. The hydroxymethyl (-CH₂OH) group at the C5 position is a weak deactivator and meta-director on its own ring, but its influence is generally overshadowed by the powerful activating effect of the hydroxyl group on the other ring.
A pertinent example of electrophilic substitution is the catalytic alkylation of 1-naphthol with methanol, which serves as a model for the reactivity of this compound. ijsr.net When 1-naphthol is reacted with methanol over ferrite catalysts, methylation occurs selectively on the carbon atoms of the ring. ijsr.net The primary product is 2-methyl-1-naphthol (B1210624), indicating a strong preference for substitution at the C2 position. ijsr.net This high selectivity for the C2 position is attributed to the electronic activation by the hydroxyl group and a proposed vertical orientation of the adsorbed naphthoxide ion on the Lewis acidic sites of the catalyst, which makes C2 sterically accessible to the adjacently adsorbed electrophile. ijsr.net Substitution at the C4 position is also observed, but typically to a lesser extent. google.com
The Mannich reaction provides another example of electrophilic substitution on the 1-naphthol ring system. The reaction of 1-naphthol with formaldehyde (B43269) and a secondary amine, such as dimethylamine, occurs predominantly at the C2 position to form the Mannich base. google.com
The table below presents typical product distribution data for the electrophilic methylation of 1-naphthol, illustrating the directing influence of the hydroxyl group.
| Catalyst | Reaction Temperature (K) | 1-Naphthol Conversion (%) | Selectivity for 2-Methyl-1-naphthol (%) | Selectivity for 4-Methyl-1-naphthol (%) | Reference |
| MnFe₂O₄ | 573 | 41.2 | 87.2 | 4.8 | ijsr.net |
| Ni₀.₅Mn₀.₅Fe₂O₄ | 573 | 36.4 | 88.5 | 4.1 | ijsr.net |
| Fe₂O₃/Cr₂O₃ | 673 | - | 72.5 (wt. %) | 2.6 (wt. %) | google.com |
Acid-Base Equilibrium and Protonation State Influence on Naphthol Reactivity
The hydroxyl group of 1-naphthol is weakly acidic, but its acidity increases dramatically upon photoexcitation to the first singlet excited state (S₁). This phenomenon is quantified by the excited-state acidity constant (pKa), which is significantly lower than the ground-state pKa. For 1-naphthol, the pKa is approximately 0.4, compared to a ground-state pKa of 9.4, indicating it is a much stronger acid in the excited state. researchgate.net This enhanced acidity is a key factor governing the photochemical reactivity of naphthols. researchgate.net
The deprotonation of the naphthol, either in the ground or excited state, forms the naphtholate anion, which has different reactivity patterns compared to the neutral molecule. In the context of this compound, the reactivity is influenced by the interplay between the proton-donating hydroxyl group and the substituent at the C5 position.
Studies on the closely related compound 1-naphthol-5-sulfonate (1N5S) provide significant insight into these processes. acs.orgacs.orgacs.org In methanol-water mixtures, an excited-state proton transfer (ESPT) can occur from the hydroxyl group to the sulfonate group at the 5-position. acs.orgacs.org This intramolecular proton transfer is often mediated by a molecular bridge of solvent molecules (water and methanol) that connects the two functional groups. acs.orgacs.orgacs.org Time-resolved fluorescence studies show that the formation of this bridge enhances the rate of both ESPT and competing non-radiative decay processes. acs.orgacs.org For 1N5S, the ESPT process (k_PT) in water has a rate constant of 2.2 × 10¹⁰ s⁻¹. acs.orgacs.org Theoretical calculations for 1N5S show that a mixed bridge of one water and two methanol molecules stabilizes the product of proton transfer in the excited state. acs.orgacs.org
This behavior highlights how the protonation state, controlled by the acid-base equilibrium in both the ground and excited states, directly influences the photochemical pathways available to the molecule. For this compound, similar intramolecular proton transfer, potentially to the oxygen of the hydroxymethyl group and facilitated by solvent, could be a relevant deactivation pathway for the excited state, competing with fluorescence and photochemical oxidation. The photogeneration of quinone methides from 1-naphthol derivatives is another reaction pathway that relies on the formation of the naphtholate ion in the excited state. researchgate.net
The following table summarizes key photophysical data for relevant naphthol derivatives.
| Compound | Solvent/Conditions | Key Finding | Rate Constant / Value | Reference(s) |
| 1-Naphthol | Aqueous | Excited-state acidity constant (pKa*) | 0.4 | researchgate.net |
| 1-Naphthol-4-sulfonate (1N4S) | Water | Excited-state proton transfer (ESPT) rate | k_PT = 2.2 × 10¹⁰ s⁻¹ | acs.orgacs.org |
| 1-Naphthol-5-sulfonate (1N5S) | Water | ESPT rate (competes with non-radiative decay) | k_PT = 2.2 × 10¹⁰ s⁻¹ | acs.orgacs.org |
| 1-Naphthol-5-sulfonate (1N5S) | Methanol-Water mixtures (χH₂O < 0.3) | ESPT is enhanced by a mixed solvent bridge. | - | acs.orgacs.org |
Computational Chemistry and Theoretical Characterization of Naphthol Systems
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within the naphthol framework are fundamental to its chemical behavior. Advanced computational analyses allow for a detailed examination of these features, going beyond simple structural representations to quantify and visualize the forces at play.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the electron density of a system to define atomic boundaries and characterize chemical bonds. amercrystalassn.orge-bookshelf.de This theory can reveal subtle intramolecular interactions that govern the stability of different molecular conformations. In studies of 1-naphthol (B170400), QTAIM analysis has been crucial in understanding the nature of the close contact between the hydroxyl hydrogen and the hydrogen atom at the C8 position in the cis-conformer. smu.edursc.org
A key finding from QTAIM analysis of cis-1-naphthol was the identification of a bond critical point (BCP) between the two interacting hydrogen atoms. smu.edu The presence of a BCP is indicative of a bonding interaction, which challenged the traditional view of this close contact as purely repulsive steric hindrance. smu.edu The properties of the electron density at this critical point can be used to classify the nature and strength of the interaction. For naphthol systems, this analysis provides a quantitative measure of bonding that is essential for understanding conformational preferences and reactivity. While specific QTAIM data for 1-Naphthol-5-methanol is not prominently available, the principles derived from studies on 1-naphthol are directly applicable.
Table 1: Theoretical Relative Energies of Naphthol Conformers This table illustrates the relative energy differences between conformers of 1-naphthol and 2-naphthol (B1666908), as determined by theoretical calculations. This ordering is crucial for understanding which structures are more likely to be observed.
| Compound | Conformer | Relative Zero-Point Energy (kJ/mol) | Lower Energy Conformer |
| 1-Naphthol | trans vs cis | 3.4 | trans |
| 2-Naphthol | trans vs cis | 1.9 | cis |
Data sourced from theoretical calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory. rsc.org
Non-Covalent Interactions (NCI) analysis is a computational method that visualizes weak interactions in real space, based on the electron density and its derivatives. rsc.orgresearchgate.net It is particularly useful for identifying and characterizing hydrogen bonds, van der Waals forces, and steric clashes. researchgate.net NCI plots generate isosurfaces that show regions of stabilizing or destabilizing interactions.
In the study of cis-1-naphthol, NCI analysis complemented QTAIM by visualizing the controversial H-H interaction. smu.edursc.org The analysis produced a reduced electron density gradient isosurface, which helps to characterize the interaction as a mixture of both attractive and repulsive components, rather than a simple steric clash. smu.edursc.orgrsc.org For this compound, NCI analysis would be critical for understanding not only the intramolecular hydrogen bonding involving the hydroxyl group but also the potential for intermolecular hydrogen-bonding networks with solvent molecules or other naphthol molecules. These interactions govern the molecule's aggregation behavior and its properties in condensed phases.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of computational chemistry for investigating the electronic excited states of molecules. arxiv.org It is used to predict spectroscopic properties and to map out the potential energy surfaces that govern photochemical reactions. acs.orgosti.gov
TD-DFT is widely used to calculate the vertical excitation energies of molecules, which correspond to the absorption maxima in UV-Vis spectra. However, studies on naphthol photoacids have revealed significant limitations of common TD-DFT functionals. acs.orgosti.gov Specifically, TD-DFT often fails to correctly predict the energy ordering of the first two singlet excited states, the ¹Lₐ and ¹Lₑ states, which is crucial for understanding the photophysics of these molecules. acs.org Higher-level methods, such as equation-of-motion coupled-cluster singles and doubles (EOM-CCSD), have been shown to provide a more accurate description. acs.orgosti.gov These limitations are attributed to an inadequate description of electron correlation and the mixing of electronic configurations in naphthol excited states. acs.org
Despite these challenges, TD-DFT remains a valuable tool, especially when benchmarked against experimental data or higher-level computations. It has been employed to investigate the fluorescence quenching of naphthol derivatives upon complexation with metal ions, providing insight into the changes in electronic structure and radiative lifetimes. nih.govacs.org
Table 2: Comparison of Theoretical and Experimental Excitation Energies for a Naphthol Derivative This table demonstrates the challenge of accurately predicting excited state energies in naphthol systems.
| State | TD-DFT Energy (eV) | EOM-CCSD Energy (eV) | Experimental Energy (eV) |
| ¹Lₑ | 4.01 | 4.10 | 3.87 |
| ¹Lₐ | 3.75 | 4.45 | 4.35 |
Illustrative data adapted from findings on naphthols, showing TD-DFT's incorrect ordering of states compared to EOM-CCSD and experimental results. acs.org
TD-DFT is instrumental in mapping the potential energy surfaces of photochemical reactions, such as excited-state proton transfer (ESPT). acs.org By calculating the energies of reactants, products, and transition states in the excited state, researchers can determine reaction barriers and thermodynamic stabilities.
For example, in studies of 1-naphthol-5-sulfonate (a close analog to this compound), TD-DFT calculations have shown how a molecular bridge formed by solvent molecules can facilitate ESPT from the hydroxyl group to the sulfonate group. acs.org These calculations revealed that the bridged intermediate is significantly more stable than the initial excited state and that the energy barrier to proton transfer is relatively low, explaining the experimentally observed rapid ESPT. acs.org Such calculations are essential for understanding the mechanisms of photoacidity in the naphthol family and would be directly applicable to modeling the potential intramolecular or solvent-assisted proton transfer pathways in this compound. acs.org
Molecular Modeling of Naphthol-Solvent Interactions
The interaction between a solute and its surrounding solvent molecules can profoundly influence its chemical and photophysical properties. Molecular modeling, often using a hybrid quantum mechanics/molecular mechanics (QM/MM) approach or continuum solvation models, is used to study these effects. nih.govresearchgate.net
Studies on 1-naphthol derivatives in mixed solvents like methanol-water have shown that the solvent environment is not a passive medium. acs.orgresearchgate.net All-atom molecular dynamics (MD) simulations reveal that solvent molecules can form specific, structured hydrogen-bonding networks. researchgate.net For instance, in methanol-water mixtures, a mixed molecular bridge involving both water and methanol (B129727) molecules can form between the proton-donating and proton-accepting sites on a naphthol derivative. acs.orgresearchgate.net The formation of this bridge dramatically enhances the rate of excited-state proton transfer compared to the reaction in pure methanol. acs.orgresearchgate.net These simulations show that methanol and ethanol (B145695) can preferentially solvate the naphthol molecule, altering the local hydrogen-bonding pattern and affecting reaction kinetics. researchgate.net For this compound, with its two functional groups capable of hydrogen bonding, understanding the specific solvation structure in different solvents is key to predicting its behavior.
Table 3: Effect of Solvent Composition on Fluorescence Lifetime of 1-Naphthol-5-Sulfonate (1N5S) This table highlights the dramatic effect of solvent composition on the photophysical properties of a naphthol derivative, an effect that can be explained by molecular modeling of solvent interactions.
| Solvent | Mole Fraction of Water (χH₂O) | Fluorescence Lifetime of ROH form (ns) |
| Methanol | 0.0 | ~10 |
| Methanol-Water | 0.2 | ~1 |
Data adapted from studies on 1-Naphthol-5-Sulfonate, showing a tenfold reduction in lifetime due to the formation of a mixed water-methanol bridge that enhances ESPT and non-radiative decay. acs.org
Advanced Analytical Methodologies for Characterization and Detection of Naphthol Methanol Compounds
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure and photophysical properties of aromatic compounds. For a molecule like 1-Naphthol-5-methanol, these techniques would provide critical information on its electronic transitions, functional groups, and atomic connectivity.
Time-Resolved and Steady-State Fluorescence Spectroscopy
Steady-state and time-resolved fluorescence techniques are powerful tools for studying the excited-state properties of fluorescent molecules (fluorophores) like naphthol derivatives. Steady-state fluorescence measures the continuous emission of light as the molecule is excited, providing information about the electronic transitions. Time-resolved fluorescence, conversely, measures the decay of fluorescence over time after excitation by a short pulse of light, revealing the lifetime of the excited state.
While specific studies on this compound are not present in the reviewed literature, extensive research on 1-Naphthol (B170400) and its sulfonated derivatives (1N5S) provides a strong predictive framework. In aqueous solutions, 1-Naphthol exhibits dual fluorescence due to an excited-state proton transfer (ESPT) process, where the hydroxyl proton is transferred to a solvent molecule. This results in emission from both the neutral form (ROH) and the deprotonated, anionic form (RO⁻).
For this compound, a similar ESPT process would be anticipated. The presence of the methanol (B129727) group at the 5-position could influence the excited-state dynamics and the efficiency of the proton transfer, potentially altering the fluorescence lifetime and quantum yield compared to the parent 1-Naphthol. In methanol-water mixtures, studies on 1-naphthol-5-sulfonate have shown that a mixed solvent bridge can significantly enhance the ESPT rate. A similar solvent-assisting mechanism could be relevant for this compound.
Table 1: Illustrative Fluorescence Properties of Related Naphthol Compounds
| Compound | Emission Wavelength (Neutral Form) | Emission Wavelength (Anionic Form) | Excited-State Lifetime (Illustrative) | Key Findings |
|---|---|---|---|---|
| 1-Naphthol | ~360 nm | ~460 nm | ~35 ps (in water, neutral form) | Exhibits dual fluorescence due to rapid excited-state proton transfer (ESPT). |
| 1-Naphthol-5-sulfonate (1N5S) | Varies with solvent | Varies with solvent | Reduced by a factor of 10 in specific methanol-water mixtures compared to pure methanol. | ESPT is enhanced by a mixed water-methanol molecular bridge. |
This table is illustrative and based on data for related compounds to demonstrate the type of information generated by fluorescence spectroscopy.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for unambiguous structural determination.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a ¹H NMR spectrum would show distinct signals for each aromatic proton, the hydroxyl proton, and the methylene (B1212753) (-CH₂) protons of the methanol group. The chemical shifts would indicate their electronic environment, and spin-spin coupling patterns would reveal their connectivity. A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the substitution pattern on the naphthalene (B1677914) ring.
Mass Spectrometry determines the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and providing clues about its structure. For this compound (C₁₁H₁₀O₂), the expected monoisotopic mass would be approximately 174.0681 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the elemental composition. The fragmentation pattern observed in the MS/MS spectrum would likely show characteristic losses, such as the loss of water (H₂O) or the hydroxymethyl group (-CH₂OH), which would further support the proposed structure.
Table 2: Predicted NMR and MS Data for this compound
| Technique | Expected Observation | Information Provided |
|---|---|---|
| ¹H NMR | Signals for aromatic, hydroxyl, and methylene protons with specific chemical shifts and coupling constants. | Connectivity and electronic environment of hydrogen atoms. |
| ¹³C NMR | Signals for each unique carbon atom in the naphthalene ring and the methanol group. | Carbon skeleton of the molecule. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₁₁H₁₀O₂. | Unambiguous molecular formula. |
| MS/MS | Fragmentation peaks corresponding to the loss of functional groups (e.g., H₂O, CH₂OH). | Structural information and confirmation of functional groups. |
This table is predictive, as specific experimental data for this compound is not available in the cited literature.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.
For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations from both the phenolic hydroxyl and the primary alcohol groups. C-H stretching vibrations from the aromatic ring would appear around 3000-3100 cm⁻¹. The C-O stretching vibrations for the phenol (B47542) and alcohol would be observed in the 1000-1260 cm⁻¹ region. Additionally, characteristic peaks for C=C stretching of the aromatic naphthalene ring would be present in the 1400-1600 cm⁻¹ region. Comparing the spectrum to that of 1-Naphthol would allow for the specific assignment of bands related to the C-O and O-H vibrations of the additional methanol group.
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating components in a mixture and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a robust technique for separating and quantifying non-volatile or thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as methanol or acetonitrile.
Detection could be achieved using a UV-Vis or a fluorescence detector. Naphthols are strongly fluorescent, making fluorescence detection a highly sensitive and selective option. The method would involve creating a calibration curve by injecting known concentrations of a purified this compound standard to enable accurate quantification in unknown samples. This technique would be suitable for determining the purity of a synthesized batch or for quantifying the compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS is a premier technique for the separation and identification of volatile and thermally stable compounds. Due to the polar hydroxyl groups, this compound has a relatively high boiling point and may exhibit poor peak shape in GC analysis. Therefore, a derivatization step is often required to increase its volatility and thermal stability. This typically involves converting the hydroxyl groups into less polar ethers or esters, for example, through silylation.
Once derivatized, the compound can be separated from other components on a GC column. The separated components then enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer provides a mass spectrum for each chromatographic peak, allowing for positive identification based on both its retention time and its unique fragmentation pattern. This makes GC-MS an exceptionally powerful tool for trace-level detection and identification of this compound in complex environmental or biological samples.
Table 3: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Principle | Sample Requirements | Detection | Key Application |
|---|---|---|---|---|
| HPLC | Separation in a liquid mobile phase based on polarity. | Soluble in mobile phase; non-volatile. | UV-Vis, Fluorescence. | Quantitative analysis, purity assessment. |
| GC-MS | Separation in a gaseous mobile phase based on boiling point and polarity. | Volatile and thermally stable (or can be derivatized). | Mass Spectrometry. | Trace analysis and unambiguous identification in complex matrices. |
Potential Applications of Naphthol Methanol Derivatives in Chemical Science
Novel Functional Materials Development
pH Indicators and Sensor Development
Naphthol-methanol derivatives serve as valuable platforms for the development of chemical sensors, particularly those that respond to changes in pH and the presence of specific analytes through fluorescence. A prominent example is α-Naphtholphthalein, a phthalein dye derived from naphthol, which functions as a pH indicator. fishersci.cachemimpex.comchemimpex.com It exhibits a distinct color change from light yellow to greenish-blue over a pH range of 7.3 to 8.7. fishersci.camedchemexpress.com This property allows for its use in titrations and other analytical techniques where precise pH determination is crucial. chemimpex.com
Furthermore, the derivatization of naphthols into Schiff bases has led to the creation of sophisticated fluorescent chemosensors. These sensors can detect specific metal ions, and their sensing capabilities can often be modulated by pH. For instance, a naphthalene (B1677914) Schiff-base fluorescent probe has been designed for the dual detection of Al³⁺ and Mg²⁺ by tuning the pH of the solution. nih.gov The mechanism of these sensors often relies on processes like chelation-enhanced fluorescence (CHEF) and the inhibition of photo-induced electron transfer (PET), where the binding of an analyte to the sensor molecule triggers a measurable change in fluorescence intensity. nih.govrsc.org The hydroxymethyl group in 1-Naphthol-5-methanol can be readily oxidized to an aldehyde, providing a direct synthetic route to such Schiff base sensors.
Below is a table summarizing the properties of some naphthol-based pH indicators and sensors.
| Indicator/Sensor | Type | Analyte | pH Range | Observable Change |
| α-Naphtholphthalein | pH Indicator | H⁺ | 7.3 - 8.7 | Color change (light yellow to greenish-blue) |
| Naphthalene Schiff-base P | Fluorescent Sensor | Al³⁺ | 6.3 | Fluorescence "off-on" |
| Naphthalene Schiff-base P | Fluorescent Sensor | Mg²⁺ | 9.4 | Fluorescence "off-on" |
Photoreleasable Protecting Groups
Photoreleasable protecting groups (PPGs), also known as photocages, are invaluable tools in chemical synthesis and biology, allowing for the spatial and temporal control of the release of active molecules upon irradiation with light. wikipedia.orgresearchgate.netmdpi.com Naphthylmethyl ethers and esters, which can be synthesized from naphthol-methanol derivatives, have been investigated for this purpose. dal.ca
The core principle involves the attachment of the naphthylmethyl group to a functional group of a substrate molecule, rendering it inactive. Upon exposure to light of a specific wavelength, the naphthylmethyl group is cleaved, releasing the active substrate. The efficiency and mechanism of this cleavage can be influenced by substituents on the naphthalene ring and the nature of the chemical bond (e.g., ether or ester linkage). dal.ca For example, mechanistic studies on the photolysis of substituted 1-naphthylmethyl esters have shown that the cleavage can proceed through either homolytic or heterolytic pathways, with the product distribution being influenced by electron-transfer processes within a radical pair intermediate. dal.ca
The development of PPGs based on the p-hydroxyphenacyl (pHP) chromophore, which shares structural similarities with naphthol derivatives, has demonstrated the potential for rapid and high-yield release of caged compounds. nih.gov This highlights the promise of designing novel naphthol-methanol-based PPGs with tailored photochemical properties for a wide range of applications, from organic synthesis to drug delivery.
The following table outlines key features of some photoremovable protecting groups.
| Protecting Group Family | Linkage to Substrate | Cleavage Mechanism | Potential Applications |
| Naphthylmethyl | Ester, Ether | Homolytic/Heterolytic Cleavage | Controlled release of carboxylic acids, alcohols |
| p-Hydroxyphenacyl (pHP) | Ether, Ester | Photo-Favorskii rearrangement | Time-resolved biochemical studies, drug delivery |
Electrocatalytic Materials
Naphthol-methanol derivatives are also finding applications in the field of electrocatalysis, where they can be used to modify electrode surfaces and enhance the efficiency of electrochemical reactions. Research has shown that 1-naphthol (B170400) can induce the formation of coral-like Pt₃Ag nanocrystals, which act as highly efficient bifunctional electrocatalysts. bohrium.comdntb.gov.ua These materials have demonstrated enhanced activity and stability for both the oxygen reduction reaction at the cathode and the formic acid oxidation reaction at the anode in direct formic acid fuel cells. bohrium.com
The role of 1-naphthol in the synthesis of these nanostructures is crucial, acting as a guiding surfactant that directs the growth of the high-quality nanocorals. bohrium.com This suggests that the specific functionalities of naphthol derivatives can be harnessed to control the morphology and catalytic properties of metallic nanoparticles.
Furthermore, naphthol-functionalized polymers have been investigated as electrode materials for alkali-ion batteries. ewha.ac.krnih.gov For instance, a rationally designed poly[6,6′-(phenylazanediyl)bis(naphthol)] has been shown to exhibit remarkable cycling stability and enhanced specific capacity as a cathode material in both lithium-ion and potassium-ion batteries. ewha.ac.krnih.gov The incorporation of naphthol groups provides additional redox-active sites and facilitates fast ion diffusion. ewha.ac.krnih.gov The pyrolysis of such naphthol-functionalized polymers can also yield n-type carbonaceous anodes with rapid Na⁺ storage capabilities for sodium-ion batteries. rsc.org These findings open up new avenues for the development of high-performance energy storage devices based on organic materials derived from naphthol-methanol.
The table below summarizes the applications of naphthol derivatives in electrocatalysis.
| Application | Derivative/Role | Key Findings |
| Direct Formic Acid Fuel Cells | 1-Naphthol as a guiding surfactant | Induces the formation of Pt₃Ag nanocorals with enhanced bifunctional electrocatalytic activity. |
| Alkali-Ion Batteries | Naphthol-functionalized polymers as cathodes | Provides additional redox-active sites, leading to high cycling stability and specific capacity. |
| Sodium-Ion Batteries | Pyrolyzed naphthol-functionalized polymers as anodes | Creates n-type carbonaceous materials with rapid Na⁺ storage kinetics. |
Future Directions and Emerging Research Avenues for 1 Naphthol 5 Methanol
Structure-Activity Relationships in Hydroxymethyl-Substituted Naphthols
The biological and chemical activity of naphthalene-based compounds is significantly influenced by the nature and position of their substituents. For hydroxymethyl-substituted naphthols like 1-Naphthol-5-methanol, the interplay between the hydroxyl and hydroxymethyl groups is crucial in determining their properties and potential applications.
The position of the hydroxymethyl group on the naphthalene (B1677914) ring can drastically alter the molecule's biological activity. For instance, studies on hydroxymethyl-substituted benzopsoralens have shown that the substituent's location can determine the compound's antiproliferative effects. nih.gov It is plausible that the specific placement of the hydroxymethyl group at the 5-position of 1-naphthol (B170400) will confer unique biological activities. Future research should focus on synthesizing a series of positional isomers of this compound to systematically evaluate how the hydroxymethyl group's location affects its biological efficacy.
A systematic investigation into the structure-activity relationships (SAR) of a library of this compound derivatives would be a logical next step. Modifications could include altering the hydroxymethyl group to other functional groups (e.g., methoxy, carboxyl), introducing additional substituents onto the naphthalene ring, and varying their positions. The resulting data would be invaluable for designing compounds with optimized properties for specific applications, such as pharmaceuticals or materials science. A series of 1-naphthol derivatives with various substituents have been synthesized and evaluated for their antioxidant and enzyme inhibition activities, providing a framework for such SAR studies. nih.gov
Exploration of Novel Reaction Pathways and Catalytic Transformations
The development of efficient and selective synthetic routes to functionalized naphthalenes is a cornerstone of organic chemistry. nih.gov For this compound, exploring novel reaction pathways and catalytic transformations is essential for enabling its broader study and potential application.
Current strategies for functionalizing naphthalenes often rely on directing groups to achieve regioselectivity. researchgate.net A promising avenue for the synthesis of this compound would be the development of a catalytic C-H hydroxymethylation of 1-naphthol. This would represent a highly atom-economical and efficient approach. Research into the direct functionalization of naphthalene derivatives is an active field, and applying these methodologies to the synthesis of hydroxymethyl-substituted naphthols is a logical progression. researchgate.net
Catalysis will undoubtedly play a central role in the future synthesis of this compound and its derivatives. The use of transition metal catalysts for C-H activation and functionalization of naphthalenes is a well-established field. researchgate.net Future work could focus on developing catalysts that are not only efficient and selective but also sustainable and based on earth-abundant metals. Furthermore, biocatalysis offers a green alternative for the synthesis of functionalized naphthols.
The hydroxymethyl group of this compound also serves as a handle for further chemical transformations. This opens up possibilities for the synthesis of a wide array of derivatives. For example, the hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid, or it could be converted into a leaving group for nucleophilic substitution reactions. These transformations would allow for the creation of a diverse library of compounds for screening in various applications.
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A thorough understanding of the chemical properties and reactivity of this compound requires detailed spectroscopic characterization. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights into its structure and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable tools for the structural elucidation of organic molecules. For this compound, 1H and 13C NMR would confirm the connectivity of the atoms, while IR spectroscopy would identify the characteristic vibrational frequencies of the hydroxyl and hydroxymethyl groups. The analysis of NMR and IR spectra of isomeric hydroxymethyl-naphthalenes would be crucial for distinguishing between them. youtube.comoxinst.com
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Unique signals for each of the carbon atoms in the naphthalene ring and a signal for the hydroxymethyl carbon. |
| IR Spectroscopy | A broad O-H stretching band for the phenolic hydroxyl group, a distinct O-H stretching band for the alcoholic hydroxyl group, and C-O stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound and characteristic fragmentation patterns. |
This table is predictive and based on the analysis of similar compounds. Experimental verification is required.
To gain real-time mechanistic insights into reactions involving this compound, advanced spectroscopic techniques are necessary. For instance, in-situ IR or NMR spectroscopy could be employed to monitor the progress of a reaction, identify intermediates, and elucidate the reaction mechanism. Such studies would be particularly valuable for optimizing reaction conditions and developing more efficient synthetic protocols.
Fluorescence Spectroscopy could also be a powerful tool for studying the photophysical properties of this compound. Naphthalene derivatives are known for their fluorescent properties, and the introduction of a hydroxymethyl group could modulate these properties. Time-resolved fluorescence spectroscopy could be used to study excited-state dynamics and potential photoinduced reactions.
Integration with Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new chemical processes. For the synthesis of this compound, the integration of these principles is not only environmentally responsible but can also lead to more efficient and cost-effective methods.
A key aspect of green chemistry is the use of sustainable and recyclable catalysts . arcjournals.org For the synthesis of naphthol derivatives, a variety of green catalysts have been explored, including solid acids and ionic liquids. idosi.orgmdpi.com Future research should focus on developing highly active and selective catalysts for the synthesis of this compound that can be easily recovered and reused.
Solvent-free reaction conditions or the use of green solvents like water or bio-derived solvents are another important tenet of green chemistry. researchgate.net Many syntheses of naphthol derivatives have been successfully carried out under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net Exploring such conditions for the synthesis of this compound could significantly reduce the environmental impact of its production.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste. The development of synthetic routes to this compound that proceed with high atom economy, such as direct C-H functionalization, should be a priority. researchgate.net
Table 2: Green Chemistry Approaches for Naphthol Derivative Synthesis
| Green Chemistry Principle | Application in Naphthol Synthesis | Potential for this compound |
| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Exploration of bio-derived precursors for the naphthalene core. |
| Catalysis | Employment of recyclable solid acid and ionic liquid catalysts. idosi.orgmdpi.com | Development of specific, reusable catalysts for hydroxymethylation. |
| Benign Solvents/Solvent-Free Conditions | Reactions performed in water or without any solvent. researchgate.net | Investigation of solvent-free or aqueous synthesis routes. |
| Energy Efficiency | Use of microwave irradiation to reduce reaction times. researchgate.net | Application of microwave-assisted synthesis for rapid production. |
| Atom Economy | Development of addition and C-H functionalization reactions. researchgate.net | Focus on direct hydroxymethylation of 1-naphthol to maximize atom economy. |
By embracing the principles of green chemistry, the future synthesis of this compound can be both scientifically advanced and environmentally sustainable.
Q & A
Q. What are the standard protocols for synthesizing 1-Naphthol-5-methanol in laboratory settings?
Methodological Answer: The synthesis of this compound typically involves catalytic hydrogenation or reduction of corresponding ketones. For instance, sodium borohydride (NaBH₄) in ethanol can reduce 5-acetylnaphthalen-1-ol to yield the target alcohol. Alternative routes include biocatalytic methods using enzymes like alcohol dehydrogenases under mild conditions, which improve selectivity and reduce byproducts. Researchers should optimize solvent systems (e.g., aqueous-organic biphasic setups) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm hydroxyl and methyl group positions. For example, the hydroxyl proton typically appears as a singlet near δ 4.8–5.2 ppm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₀O₂) and fragmentation patterns.
- Infrared (IR) Spectroscopy: O-H stretching vibrations (~3200–3600 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹).
Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures accuracy .
Q. How should researchers design initial toxicological screening for this compound?
Methodological Answer: Follow the inclusion criteria outlined in toxicological frameworks (e.g., ATSDR guidelines):
- Exposure Routes: Prioritize oral and inhalation pathways using rodent models.
- Health Outcomes: Assess acute effects (e.g., hepatic/renal toxicity) via histopathology and serum biomarkers (ALT, creatinine).
- Dose-Response: Use OECD Test Guidelines (e.g., TG 423) for acute oral toxicity. Include controls and replicate experiments to minimize variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicological data for this compound?
Methodological Answer: Address contradictions through:
- Meta-Analysis: Systematically compare studies using tools like PRISMA guidelines, noting differences in species (e.g., rat vs. mouse), doses, and exposure durations.
- Mechanistic Studies: Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) to explain species-specific toxicity.
- Quality Assessment: Apply the Klimisch score to evaluate study reliability, prioritizing peer-reviewed data with robust statistical power .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer: SAR studies require:
- Systematic Modification: Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) at the 5-position.
- In Vitro Assays: Test antimicrobial activity via broth microdilution (CLSI guidelines) or cytotoxicity using MTT assays.
- Computational Modeling: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial enzymes). Correlate results with experimental IC₅₀ values .
Q. How can biocatalytic synthesis of this compound be optimized for sustainability?
Methodological Answer: Optimization strategies include:
- Enzyme Engineering: Use directed evolution (e.g., error-prone PCR) to enhance alcohol dehydrogenase stability and substrate scope.
- Solvent Screening: Test green solvents (e.g., cyclopentyl methyl ether) to improve enzyme activity and product yield.
- Process Integration: Develop continuous-flow reactors to reduce waste and energy consumption. Monitor enantiomeric purity via chiral HPLC .
Q. What experimental approaches are critical for assessing the environmental impact of this compound?
Methodological Answer: Conduct:
- Biodegradability Tests: Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown.
- Ecotoxicological Assays: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
- Bioaccumulation Studies: Measure log P values (octanol-water partition coefficient) and model using EPI Suite. Compare results with regulatory thresholds (e.g., REACH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
